4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfanyl group, a pyridinyl group, and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Phenylsulfanyl Group: This step involves nucleophilic substitution reactions.
Incorporation of the Pyridinyl Group: This is typically done through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitrile group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(methylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarboxamide
Uniqueness
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4S/c23-17-8-6-15(7-9-17)20-19(14-24)22(28-18-4-2-1-3-5-18)27-21(26-20)16-10-12-25-13-11-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPGFMTWNKJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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